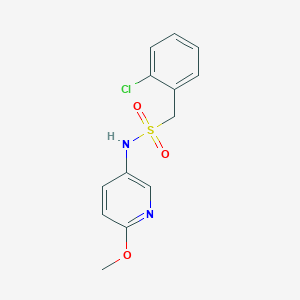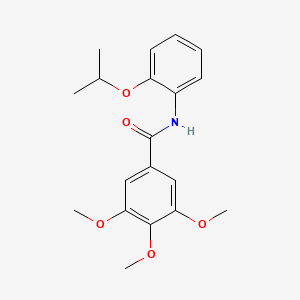![molecular formula C22H21N3O3 B5543492 1-{2-[4-(4-甲基苯基)-3-氧代-1-哌嗪基]-2-氧代乙基}-4(1H)-喹啉酮](/img/structure/B5543492.png)
1-{2-[4-(4-甲基苯基)-3-氧代-1-哌嗪基]-2-氧代乙基}-4(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinolinone derivatives, including compounds similar to the one of interest, involves complex chemical processes that result in compounds with neuroleptic and positive inotropic activities. These syntheses often target modifications at the piperazinyl moiety to alter the compound's biological activity and chemical properties. For instance, derivatives of ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone have been synthesized and tested for anti-methamphetamine and anti-epinephrine activities, highlighting the importance of the synthesis approach in determining the compound's final properties (Banno et al., 1988).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including the target compound, plays a critical role in their chemical and biological activities. The arrangement of functional groups and the overall three-dimensional configuration can impact the compound's interaction with biological targets and its chemical reactivity. For example, studies have shown that the dihedral angles and conformation of piperazine rings in similar compounds can significantly influence their pharmacological properties and interactions with receptors (Anthal et al., 2018).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions that modify their structure and, consequently, their physical, chemical, and biological properties. These reactions include oxidation, reduction, substitution, and cyclization, among others. The chemical reactivity of these compounds is influenced by the presence of functional groups such as the piperazinyl and methylphenyl groups, which can participate in electron transfer, nucleophilic attacks, and other chemical processes.
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields, including pharmaceuticals. These properties are determined by the compound's molecular structure and significantly affect its formulation, stability, and bioavailability. For instance, the crystal structure analysis of similar compounds provides insights into their molecular interactions, packing, and potential binding modes, which are essential for drug design and development processes (Desai et al., 2017).
科学研究应用
抗菌活性
包括与1-{2-[4-(4-甲基苯基)-3-氧代-1-哌嗪基]-2-氧代乙基}-4(1H)-喹啉酮结构相似的喹啉酮衍生物的抗菌特性是研究的一个重要领域。这些化合物已被合成并评估了其对各种细菌和真菌菌株的有效性。例如,一项研究展示了喹诺酮的酰胺衍生物的合成,展示了它们对革兰氏阳性菌和革兰氏阴性菌以及真菌的抗菌活性。这表明这些化合物在开发新的抗菌剂中的潜力 (Patel, Patel, & Chauhan, 2007).
抗肿瘤活性
另一个有前景的应用是在癌症研究领域,其中某些喹啉酮衍生物已显示出抗肿瘤活性。例如,合成了具有二硫代氨基甲酸酯侧链的4(3H)-喹唑啉酮衍生物,并测试了它们的体外抗肿瘤活性,揭示了对人骨髓性白血病K562细胞的显着抑制活性。这突出了此类化合物在开发新的抗癌疗法中的潜力 (Cao et al., 2005).
神经药理应用
还进行了对喹啉酮衍生物(包括与1-{2-[4-(4-甲基苯基)-3-氧代-1-哌嗪基]-2-氧代乙基}-4(1H)-喹啉酮结构相似的衍生物)的神经药理应用的研究。已经发现了一种新的NR2B选择性N-甲基D-天冬氨酸(NMDA)拮抗剂,用于疼痛治疗,证明了这些化合物可以在开发新的神经系统疾病疗法中发挥的作用 (Kawai et al., 2007).
抗抑郁药开发
对新型抗抑郁药的探索导致了3,4-二氢-2(1H)-喹啉酮衍生物的研究。一项研究制备了一系列这些衍生物并检查了它们的σ受体激动剂活性,表明了潜在的抗抑郁样活性。这些发现表明喹啉酮衍生物在开发新的抗抑郁药物中的效用 (Oshiro et al., 2000).
化学稳定性研究
还研究了喹啉酮衍生物在各种应力条件下的化学稳定性。这项研究对于了解这些化合物的稳定性至关重要,这对于它们在药物中的开发和应用至关重要。一项专注于特定喹啉酮衍生物在应力条件下的稳定性的研究发现,它对紫外线辐射、高温和氧化剂稳定,但对碱性环境中的水解不稳定 (Gendugov et al., 2021).
属性
IUPAC Name |
1-[2-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-16-6-8-17(9-7-16)25-13-12-24(15-22(25)28)21(27)14-23-11-10-20(26)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUURTDOPZGDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3C=CC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)
![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)
![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)
![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)
![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

